![molecular formula C11H12BrNO B580574 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one CAS No. 1226225-33-7](/img/structure/B580574.png)
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
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Description
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1226225-33-7 . It has a molecular weight of 254.13 . The IUPAC name for this compound is 1-(3-bromo-4-methylphenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is represented by the linear formula C11H12BrNO . The Inchi Code for this compound is 1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 .Scientific Research Applications
Structural Characterization and Molecular Interactions
The structural characterization of pyrrolidin-2-one derivatives has been a subject of interest due to their potential applications in material science and pharmaceuticals. For example, studies on compounds such as 4'-(4-Methylphenyl)-3'-nitrospiro[1H-indole-3,2'-pyrrolidin]-2-one have highlighted the importance of molecular packing, stabilized by hydrogen bonds and van der Waals forces, which could be relevant for designing compounds with specific physical properties or biological activities (Selvanayagam et al., 2005).
Potential Antiviral Applications
Pyrrolidin-2-one derivatives have shown potential as antiviral agents. For instance, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been identified as a potential anti-HIV compound, suggesting that similar compounds, including those with bromo-substituted phenyl groups, could be explored for their antiviral properties (Tamazyan et al., 2007).
Role in Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds often involves intermediates like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This highlights the utility of bromo-substituted phenyl compounds in creating complex structures that could have therapeutic uses, suggesting potential research directions for 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one in drug development (Wang et al., 2016).
Antioxidant Properties
Research into pyrrolidine derivatives, such as the evaluation of antioxidant activity of 3-pyrroline-2-ones, provides a foundation for investigating the antioxidant capabilities of related compounds. These studies are crucial for understanding how modifications to the pyrrolidin-2-one core structure, such as bromination or methylation on the phenyl ring, might enhance or modulate antioxidant properties, potentially leading to the development of novel antioxidants (Nguyen et al., 2022).
Antibacterial Activity
The synthesis and antibacterial evaluation of pyrrolidin-3-cyanopyridine derivatives, which like 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, contain a pyrrolidine ring, underscore the potential of such compounds in antimicrobial research. Identifying new derivatives with significant activity against a range of bacteria can contribute to the ongoing search for novel antibiotics, especially in the face of rising antibiotic resistance (Bogdanowicz et al., 2013).
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVFYMEWYHKHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680768 |
Source
|
Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
CAS RN |
1226225-33-7 |
Source
|
Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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